molecular formula C11H12N2O2 B1394649 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid CAS No. 1219960-40-3

2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid

Cat. No. B1394649
M. Wt: 204.22 g/mol
InChI Key: WJZGJEZBXGXYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzimidazoles can be achieved through various methods. One common approach involves the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . A one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has also been reported .

Scientific Research Applications

Antineoplastic and Antifilarial Activity

2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid derivatives demonstrate significant antineoplastic and antifilarial activities. Compounds in this category have shown substantial growth inhibition in L1210 cells, indicating potential for cancer treatment. They also exhibit notable antifilarial activity against adult worms of Brugia pahangi and other parasites in infected jirds, suggesting a role in treating filarial infections (Ram et al., 1992).

Angiotensin II Receptor Antagonism

Derivatives of 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid have been explored for their role as angiotensin II receptor antagonists. These compounds have shown promising results in inhibiting angiotensin-induced responses, potentially useful in treating hypertension and related cardiovascular disorders (Kubo et al., 1993).

Immunomodulatory and Anticancer Activities

Some novel derivatives of this compound have shown significant immunomodulatory and anticancer activities. These substances have exhibited strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential in cancer therapy (Abdel‐Aziz et al., 2009).

Antimicrobial Activity

Certain benzimidazole derivatives, including those related to 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid, have shown notable antimicrobial activities. These compounds are particularly effective against Gram-positive bacteria and some fungi, suggesting their potential use in treating infectious diseases (Ansari & Lal, 2009).

Synthesis and Modification

Research has also focused on the synthesis and modification of 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid derivatives for various applications. Innovative synthesis methods using catalysts like polyphosphoric acid have been developed, which are crucial for creating these compounds efficiently (Alcalde et al., 1992).

properties

IUPAC Name

2-ethyl-3-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-10-12-8-5-4-7(11(14)15)6-9(8)13(10)2/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZGJEZBXGXYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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